molecular formula C11H20N2O B15273541 1-(4-Aminocyclohexyl)piperidin-2-one

1-(4-Aminocyclohexyl)piperidin-2-one

Cat. No.: B15273541
M. Wt: 196.29 g/mol
InChI Key: QBRVEQVNUXYDAN-UHFFFAOYSA-N
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Description

1-(4-Aminocyclohexyl)piperidin-2-one is a chemical compound with the molecular formula C11H20N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminocyclohexyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-aminocyclohexanone and piperidine, the reaction can be catalyzed by acids or bases to form the desired product. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminocyclohexyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Aminocyclohexyl)piperidin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Aminocyclohexyl)piperidine: Similar structure but lacks the ketone group.

    4-Aminocyclohexanone: Contains the cyclohexane ring with an amino group but lacks the piperidine moiety.

    Piperidin-2-one: A simpler structure with only the piperidine ring and a ketone group.

Uniqueness: 1-(4-Aminocyclohexyl)piperidin-2-one is unique due to the presence of both the piperidine ring and the cyclohexane ring with an amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(4-aminocyclohexyl)piperidin-2-one

InChI

InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h9-10H,1-8,12H2

InChI Key

QBRVEQVNUXYDAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2CCC(CC2)N

Origin of Product

United States

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